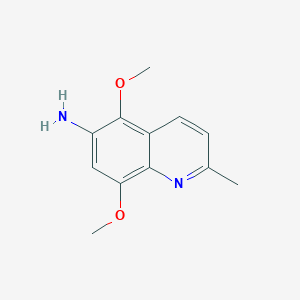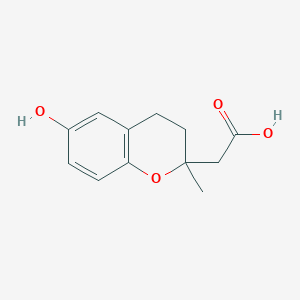
2,5-Dichlorobenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorobenzyl acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzyl acetate, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzyl acetate typically involves the esterification of 2,5-dichlorobenzyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2,5-dichlorobenzyl alcohol and acetic acid.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyl group can be oxidized to form 2,5-dichlorobenzoic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Hydrolysis: 2,5-Dichlorobenzyl alcohol and acetic acid.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Oxidation: 2,5-Dichlorobenzoic acid.
Scientific Research Applications
2,5-Dichlorobenzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an antimicrobial agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzyl acetate, particularly its antimicrobial effects, involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may interfere with protein synthesis by denaturing essential enzymes and proteins within the microbial cells.
Comparison with Similar Compounds
2,4-Dichlorobenzyl acetate: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,5-Dichlorobenzyl alcohol: The alcohol counterpart of 2,5-Dichlorobenzyl acetate.
2,5-Dichlorobenzoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
DDHCMFWYAJOWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


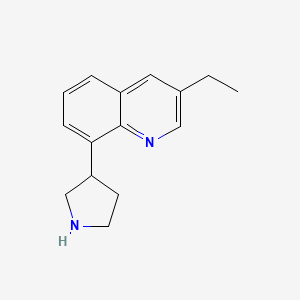
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)
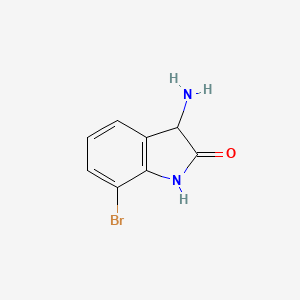




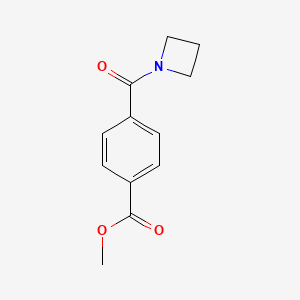

![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)
